T-Butylaminopropyltrimethoxysilane

Description

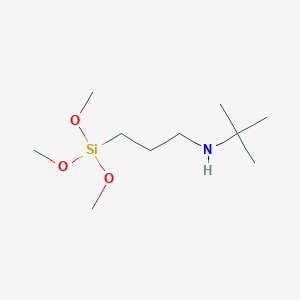

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-N-(3-trimethoxysilylpropyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H25NO3Si/c1-10(2,3)11-8-7-9-15(12-4,13-5)14-6/h11H,7-9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXULZQKARBZMBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCCC[Si](OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H25NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40597207 | |

| Record name | N-tert-Butyl-3-(trimethoxysilyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174219-86-4 | |

| Record name | N-tert-Butyl-3-(trimethoxysilyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Chemical Modification Methodologies

The unique structure of T-Butylaminopropyltrimethoxysilane, featuring a bulky tert-butyl group and reactive trimethoxysilyl moiety, allows for its application in diverse chemical transformations. These range from its formation and the creation of its derivatives to its use as a modifying agent in complex polymer systems.

Synthetic Routes for this compound and Its Derivatives

While specific synthetic routes for this compound are not extensively detailed in publicly available literature, its synthesis can be inferred from general methods for preparing secondary aminosilanes. A common approach involves the reaction of a primary amine with an organosilane containing a reactive group. For instance, the synthesis could potentially be achieved through the reaction of tert-butylamine (B42293) with a propyltrimethoxysilane bearing a leaving group, such as a halogen, on the propyl chain.

Another established method for creating Si-N bonds is the dehydrogenative coupling of amines and silanes, which offers a more atom-efficient pathway by releasing hydrogen gas as the only byproduct. This reaction is typically facilitated by a catalyst.

Hydrolytic Condensation Mechanisms of Alkoxysilane Precursors

The functionality of this compound in surface modification and as a coupling agent is predicated on the hydrolysis of its methoxy (B1213986) groups and subsequent condensation of the resulting silanols. This process is generally applicable to all alkoxysilanes and proceeds in several steps.

First, the Si-OCH3 bonds are hydrolyzed in the presence of water to form silanol (B1196071) groups (Si-OH) and methanol (B129727). This reaction can be catalyzed by either acids or bases. The rate of hydrolysis is influenced by factors such as pH, temperature, and the concentration of reactants. Following hydrolysis, the highly reactive silanol groups condense with each other or with remaining alkoxide groups to form stable siloxane (Si-O-Si) bonds, releasing water or alcohol as a byproduct.

Hydrolysis : R-Si(OCH₃)₃ + 3H₂O → R-Si(OH)₃ + 3CH₃OH

Condensation : 2R-Si(OH)₃ → (HO)₂-Si(R)-O-Si(R)-(OH)₂ + H₂O

The bulky tert-butyl group on the propyl chain of this compound introduces significant steric hindrance. This bulkiness can decrease the rates of both hydrolysis and condensation compared to less hindered aminosilanes like (3-Aminopropyl)triethoxysilane (APTES). researchgate.net The steric hindrance may also influence the structure of the resulting polysiloxane network, potentially leading to less cross-linked and more linear or cyclic structures. researchgate.net

Catalytic Pathways for Cyclic Azasilane Formation from Aminoalkoxysilanes

Aminoalkoxysilanes, including N-alkylaminopropyltrimethoxysilanes, can undergo intramolecular condensation to form cyclic azasilanes. This process is typically achieved by heating the aminoalkoxysilane in the presence of a catalyst, such as a neutral ammonium (B1175870) salt. The reaction involves the elimination of alcohol (methanol in the case of trimethoxysilanes) to form a stable, often five- or six-membered, ring containing a silicon-nitrogen bond (Si-N).

These cyclic azasilanes are noted for their high reactivity toward hydroxyl-containing surfaces. The ring-opening reaction is driven by the thermodynamic favorability of forming a strong Si-O bond at the expense of the Si-N bond and the release of ring strain. This makes them highly efficient surface modification agents, often leading to rapid, self-limiting monolayer deposition without the release of byproducts.

Strategies for End-Capping Modification in Polymer Systems

In polymer chemistry, end-capping is a crucial technique used to modify the terminal ends of polymer chains, thereby altering the polymer's properties and reactivity. Secondary aminosilanes like N-Butylaminopropyltrimethoxysilane are effective end-cappers, particularly for isocyanate-terminated prepolymers.

This strategy is widely employed in the formulation of Silane-Terminated Polyurethanes (STPUs), which are valued for their moisture-curing properties without the health concerns associated with free isocyanates. The secondary amine of the silane (B1218182) reacts swiftly and efficiently with the terminal isocyanate groups (-NCO) of a polyurethane prepolymer. This reaction forms a urea (B33335) linkage and attaches the hydrolyzable trimethoxysilyl group to the polymer terminus.

The resulting silane-terminated polymer can then cure upon exposure to atmospheric moisture through the hydrolysis and condensation of the silyl (B83357) groups, forming a durable, cross-linked network. The choice of aminosilane (B1250345) can influence the curing speed and the final properties of the adhesive or sealant.

Surface Grafting and Immobilization Techniques

The ability of this compound to form covalent bonds with surfaces containing hydroxyl groups makes it a valuable tool for surface engineering. It is used to modify the properties of various materials, including silica (B1680970) and other inorganic substrates.

Covalent Functionalization of Mesoporous Silica Materials

Mesoporous silica nanoparticles (MSNs), such as SBA-15 or MCM-41, are widely used as supports in catalysis, drug delivery, and separation technologies due to their high surface area and ordered pore structures. youtube.com The surface of these materials is rich in silanol (Si-OH) groups, which can be functionalized with organosilanes like this compound to introduce specific functionalities.

Two primary methods are used for this functionalization:

Post-synthesis Grafting : In this method, the pre-synthesized mesoporous silica is treated with the aminosilane, often dissolved in an anhydrous solvent like toluene (B28343). The silane molecules react with the surface silanol groups, forming covalent Si-O-Si bonds and "grafting" the aminopropyl groups onto the silica surface.

Co-condensation : This "one-pot" approach involves adding the aminosilane directly to the synthesis mixture containing the primary silica precursor (e.g., Tetraethyl Orthosilicate - TEOS) and a templating agent. researchgate.net The aminosilane co-condenses with the TEOS, incorporating the organofunctional groups directly into the silica framework.

Functionalization with amino groups can alter the surface properties of the silica, for example, by changing its charge, hydrophilicity, and reactivity, making it suitable for applications like enzyme immobilization or as a basic catalyst. youtube.comnih.gov

Monolayer and Multilayer Deposition on Hydroxyl-Containing Substrates

This compound can be deposited onto any substrate that possesses surface hydroxyl groups, such as glass, silicon wafers, and various metal oxides. The deposition process relies on the hydrolysis and condensation reactions described previously.

In the presence of surface moisture, the trimethoxysilyl groups hydrolyze to form reactive silanols. These silanols can then undergo two types of condensation reactions:

Intermolecular Condensation : Silanols from adjacent silane molecules condense to form a polysiloxane network parallel to the surface.

Surface Condensation : Silanols on the silane react with the hydroxyl groups on the substrate, forming covalent Si-O-Substrate bonds that anchor the organic film to the surface.

The trifunctional nature of the trimethoxysilyl group allows for the formation of a cross-linked, multilayered film. The thickness and density of this film can be controlled by reaction conditions such as concentration, temperature, and the amount of available water. The bulky t-butyl group may sterically hinder the formation of a highly dense, cross-linked multilayer compared to less substituted silanes. In contrast, the cyclic azasilane derivatives of this compound are more likely to form a self-limiting monolayer due to their specific ring-opening reaction mechanism with surface hydroxyls.

Vapor-Phase Deposition Approaches for Thin Film Fabrication

Vapor-phase deposition represents a powerful methodology for the fabrication of thin films and the modification of surfaces with silane coupling agents like this compound. This technique involves the transport of a volatilized precursor to a substrate surface, where it reacts to form a covalently bonded film. The primary advantages of this approach over solution-phase deposition include a significant reduction in the hydrolysis and uncontrolled polymerization of the silane, as it minimizes interactions with surface water during the deposition process. researchgate.net Furthermore, the slower deposition timescales inherent to vapor-phase methods allow for superior control and a higher degree of homogeneity in the resulting film thickness. researchgate.net

While specific research detailing the vapor-phase deposition of this compound for thin film fabrication is not extensively available in published literature, the principles of this methodology can be effectively understood by examining studies on structurally analogous aminosilanes. Chemical Vapor Deposition (CVD) is a prominent technique used for this purpose, typically conducted at elevated temperatures and under low pressure to facilitate the formation of uniform monolayers. bitalux.euacs.orgnih.gov

In a typical low-pressure CVD process for aminosilanes, a substrate is placed in a reaction chamber which is then heated and evacuated. The aminosilane precursor is introduced into the chamber in its vapor phase, where it adsorbs onto the substrate surface. The reactive amino group and the hydrolyzable alkoxysilyl groups of the silane then interact with surface hydroxyl groups (e.g., on silicon dioxide) to form a stable, covalently bonded siloxane layer. bitalux.euacs.org This process is self-limiting, which aids in the formation of a monolayer with well-defined thickness and surface coverage.

Research on compounds such as 3-aminopropyltriethoxysilane (B1664141) (APTES), 3-aminopropyldimethylethoxysilane (APDMES), and 3-aminopropyldiisopropylethoxysilane (B186601) (APDIPES) provides insight into the parameters and outcomes of such processes. These studies demonstrate that uniform, smooth films can be reproducibly generated, offering a functional surface of primary amino groups. acs.orgnih.govnih.gov

Detailed findings from a comparative study on the vapor-phase deposition of these aminosilanes highlight the precise control achievable with this method. For instance, deposition is often carried out at temperatures around 150 °C with reaction times of approximately 5 minutes under low pressure (a few Torr). bitalux.euacs.orgnih.gov The resulting films are typically very thin, in the range of 4-5 Å, which corresponds to slightly less than a full monolayer. nih.gov The uniformity of these films is exceptionally high, with surface roughness values comparable to the original clean substrate. nih.govnih.gov

The characteristics of the deposited films, such as surface energy and chemical composition, are thoroughly analyzed using techniques like contact angle goniometry, X-ray Photoelectron Spectroscopy (XPS), and Atomic Force Microscopy (AFM). bitalux.euacs.orgnih.gov These analyses confirm the successful grafting of the aminosilane and the presentation of the amino functional group at the film's surface.

The following data tables, derived from research on analogous aminosilanes, illustrate typical experimental conditions and resulting film properties achieved through vapor-phase deposition.

Table 1: Experimental Parameters for Aminosilane CVD This table presents typical conditions for the Chemical Vapor Deposition of various aminosilanes onto silicon dioxide substrates, based on available research. These serve as an illustrative example for the deposition of functional aminosilanes.

| Parameter | Value | Source(s) |

| Substrate | Silicon with native oxide | bitalux.euacs.org |

| Deposition Temperature | 150 °C | bitalux.euacs.orgnih.gov |

| Chamber Pressure | 2 - 3 Torr | bitalux.euacs.org |

| Reaction Time | 5 minutes | bitalux.eu |

| Post-Deposition Purge | 3 cycles with N₂ gas | bitalux.eu |

Table 2: Characterization of Vapor-Deposited Aminosilane Films This table summarizes the physical properties of thin films fabricated using vapor-phase deposition of different aminosilanes. The data demonstrates the formation of uniform, sub-monolayer films.

| Aminosilane Precursor | Film Thickness (Å) | Water Contact Angle (°) | Surface Roughness (nm) | Source(s) |

| 3-aminopropyltriethoxysilane (APTES) | 4.2 ± 0.3 | 40 ± 1 | ~0.2 | nih.gov |

| 3-aminopropyl methyl diethoxysilane (B101294) (APMDES) | 5.4 ± 0.1 | 53.9 ± 0.7 | N/A | nih.gov |

| 3-aminopropyldimethylethoxysilane (APDMES) | 4.6 ± 0.2 | 59.0 ± 0.8 | 0.12 - 0.15 | nih.govnih.gov |

| 3-aminopropyldiisopropylethoxysilane (APDIPES) | N/A | N/A | 0.12 - 0.15 | nih.gov |

Reaction Mechanisms and Interfacial Phenomena

Kinetics of Hydrolysis and Condensation of Silane (B1218182) Species

The initial step in the activation of T-Butylaminopropyltrimethoxysilane involves the hydrolysis of its methoxy (B1213986) groups (-OCH3) in the presence of water to form silanol (B1196071) groups (-Si-OH). This is followed by condensation reactions, where these silanol groups react with each other or with hydroxyl groups on a substrate to form stable siloxane bonds (-Si-O-Si-).

The rates of these reactions are influenced by several factors, including pH, water concentration, and the type of solvent used. daneshyari.comcsic.es For amino-functionalized silanes, the amine group itself can catalyze the hydrolysis of the Si-O-Si bonds. nih.gov Studies on similar amino silanes, such as 3-(2-amino-ethylamino)propyl-trimethoxy silane (DAMS), have shown that in the presence of significant water, hydrolysis is rapid, but self-condensation is delayed, leaving many silanol groups un-condensed. csic.es Conversely, increasing the concentration of alcohol as a solvent tends to slow down the hydrolysis rate. csic.es

The kinetics of these processes can be monitored using techniques like in situ 29Si NMR spectroscopy, which allows for the observation of different silicon species (T1, T2, T3 structures) corresponding to varying degrees of condensation. researchgate.net Research on DAMS has revealed that the reactivity of the silane is strongly influenced by the pH of the medium during the initial stages. bohrium.com For instance, in an alcohol/water mixture at an unmodified pH, DAMS hydrolysis is efficient and condensation occurs quickly. bohrium.com Under acidic conditions in the same mixture, hydrolysis can be complete within 20 minutes. bohrium.com In pure water, hydrolysis is almost immediate, followed by self-condensation, reaching equilibrium after about an hour. bohrium.com

Table 1: Factors Influencing Hydrolysis and Condensation of Aminosilanes

| Factor | Influence on Hydrolysis Rate | Influence on Condensation Rate | Reference |

| Water Concentration | Increases with higher concentration | Can be delayed with excess water | daneshyari.comcsic.es |

| pH | Strongly influences the initial rate; can be accelerated under acidic or basic conditions | Dependent on pH; can be catalyzed | bohrium.com |

| Solvent Type | Slower in alcoholic solvents compared to pure water | Faster in alcoholic solvents | csic.esbohrium.com |

| Amine Functionality | Can auto-catalyze the reaction | Can influence the final structure | nih.gov |

Mechanisms of Interfacial Adhesion and Bonding Between Organic and Inorganic Components

This compound is widely used as a coupling agent to improve adhesion between organic polymers and inorganic substrates. gelest.com This is achieved through the dual functionality of the molecule: the trimethoxysilane (B1233946) group reacts with the inorganic material, while the butylamino group interacts with the organic matrix.

The primary mechanism for bonding to inorganic surfaces is the formation of covalent siloxane linkages. daneshyari.comgelest.com After hydrolysis, the resulting silanol groups condense with hydroxyl groups present on the surface of inorganic materials like silica (B1680970), glass, or metal oxides. daneshyari.comresearchgate.netgelest.com This creates a strong, durable chemical bond between the silane and the substrate. gelest.com The formation of this Si-O-surface bond is a major driving force for the reaction. gelest.com The reactivity of silanes with hydroxylated surfaces generally follows the order: Si-NR2 > Si-Cl > Si-NH-Si > Si-O2CCH3 > Si-OCH3 > Si-OCH2CH3. gelest.com Methoxysilanes, like this compound, are widely used due to their ease of handling and the non-corrosive nature of their alcohol byproducts. gelest.com

Steric factors, which relate to the spatial arrangement of atoms, are also critical. wikipedia.orgfastercapital.com The bulky t-butyl group on the amine can create steric hindrance, which is the slowing of chemical reactions due to the size of molecular groups. wikipedia.orgresearchgate.net This steric bulk can influence the packing density of the silane molecules on the surface and may affect the rate and extent of both hydrolysis and condensation reactions. nih.govwikipedia.org For instance, steric hindrance can prevent the complete cross-linking of silane molecules, leading to the formation of linear chains or less dense networks. researchgate.net While steric hindrance can sometimes slow down desired reactions, it can also be exploited to control selectivity and prevent unwanted side-reactions. wikipedia.org

Specific Chemical Reactivity and Pathways in Functionalized Systems

The unique chemical structure of this compound allows for its participation in specific chemical reactions, making it suitable for specialized applications.

A significant application of this compound is in the modification of porous materials, such as SBA-15 silica, for the capture of carbon dioxide (CO2). researchgate.net The secondary amine group in the silane molecule reacts with CO2, particularly in the presence of moisture, to form carbamates. mdpi.com This acid-base reaction is a key mechanism for CO2 adsorption. mdpi.com The efficiency of CO2 capture has been found to increase with a higher surface density of amine groups. researchgate.net Studies have shown that amine-grafted SBA-15 sorbents exhibit consistent CO2 capture capacities over multiple adsorption-regeneration cycles. researchgate.net

Table 2: CO2 Adsorption Capacity of Amine-Modified Materials

| Material | Adsorption Capacity (mmol g⁻¹) | Temperature (°C) | Reference |

| TEPA30-APTS30-MSG | 3.04 | 70 | mdpi.com |

| APTS-modified MSG | 1.11 | Not specified | mdpi.com |

Note: Data for similar amine-functionalized materials are presented to illustrate the principle.

The trimethoxysilane end of the molecule readily reacts with surface hydroxyl (-OH) groups present on a wide variety of inorganic substrates. daneshyari.comresearchgate.netwikipedia.org These substrates include silica, titania, and alumina. mdpi.comnih.govmdpi.com The reaction involves the condensation of the silane's hydrolyzed silanol groups with the substrate's hydroxyl groups, forming covalent Si-O-Substrate bonds. gelest.commdpi.com The density and reactivity of these surface hydroxyls can significantly impact the grafting density and the final properties of the modified surface. mdpi.com For example, the surface of titanium dioxide (TiO2) can be modified with aminosilanes to enhance its CO2 sorption capacity. mdpi.com The nature of the hydroxyl groups on silica gel, whether free or bridged, can also influence their reactivity with silanes. rsc.org

Polymerization and Crosslinking Dynamics

The polymerization of this compound is not a chain-growth polymerization in the traditional sense but rather a step-growth polycondensation process. This process is initiated by the hydrolysis of the methoxy groups, followed by the condensation of the resulting silanol intermediates.

Reaction Mechanism

Hydrolysis: The three methoxy groups (-OCH₃) attached to the silicon atom are hydrolyzable. In the presence of water, these groups sequentially react to form silanol groups (Si-OH) and methanol (B129727) (CH₃OH) as a byproduct. The amine functionality within the molecule can act as an internal catalyst for this process. unm.edu

Condensation: The newly formed silanol groups are highly reactive and can condense with other silanol groups to form stable siloxane bonds (Si-O-Si), releasing water. Alternatively, a silanol group can react with a remaining methoxy group to form a siloxane bond and release methanol. researchgate.net

This sequence of reactions builds oligomeric and eventually polymeric structures. When each silane molecule forms multiple siloxane bonds, a three-dimensional crosslinked network is created. researchgate.net

Table 1: General Reaction Steps for this compound

| Stage | Reaction | Reactants | Products |

|---|---|---|---|

| Hydrolysis | Step 1 | R-Si(OCH₃)₃ + H₂O | R-Si(OCH₃)₂(OH) + CH₃OH |

| Step 2 | R-Si(OCH₃)₂(OH) + H₂O | R-Si(OCH₃)(OH)₂ + CH₃OH | |

| Step 3 | R-Si(OCH₃)(OH)₂ + H₂O | R-Si(OH)₃ + CH₃OH | |

| Condensation | Path A (Water producing) | R-Si(OH)₃ + (HO)₃Si-R | (HO)₂Si(R)-O-Si(R)(OH)₂ + H₂O |

| Path B (Alcohol producing) | R-Si(OH)₃ + (CH₃O)₃Si-R | (HO)₂Si(R)-O-Si(R)(OCH₃)₂ + CH₃OH |

Note: R represents the t-butylaminopropyl group. Reactions are shown stepwise for clarity but can occur simultaneously.

Research Findings on Reaction Dynamics

While specific kinetic data for this compound is not extensively published, the dynamics can be reliably inferred from studies on structurally similar aminosilanes, such as 3-(2-amino-ethylamino)propyl-trimethoxysilane (DAMS). bohrium.com The reaction kinetics are highly sensitive to several factors.

Effect of pH: The rate of hydrolysis is significantly influenced by pH. It is slowest near neutral pH (around 7) and is catalyzed by both acidic and basic conditions. researchgate.net Under acidic conditions, the formation of silanol groups is enhanced, while the subsequent condensation reactions are slowed. unm.edu

Solvent and Water Concentration: The presence of water is essential for hydrolysis. Studies on DAMS show that in pure water, hydrolysis can be immediate, followed by condensation. bohrium.com However, the presence of an alcohol co-solvent, such as ethanol, can delay the hydrolysis reaction. bohrium.com

Steric Hindrance: The rate of reaction is affected by the steric bulk of the substituents on the silicon atom. The t-butyl group on the amine of this compound is sterically bulky. This steric hindrance is expected to decrease the rate of condensation compared to aminosilanes with less bulky primary or secondary amine groups. unm.eduresearchgate.net This slower reaction can be advantageous in some applications, allowing for more controlled film formation on a substrate. taylorfrancis.com

Catalysis: The amine group in the organofunctional chain can act as a catalyst for the reaction. In some cases, a second aminosilane (B1250345) molecule can play the role of a catalyst in the condensation reaction. nih.govacs.org

The following table presents research findings on the hydrolysis and condensation of a related aminosilane, DAMS, illustrating the impact of the reaction medium.

Table 2: Influence of Reaction Medium on the Dynamics of a Representative Aminosilane (DAMS)

| Reaction Medium | Key Research Finding | Time to Equilibrium/Completion | Reference |

|---|---|---|---|

| 80/20 (w/w) Alcohol/Water (unmodified pH) | Efficient hydrolysis followed by rapid condensation. | - | bohrium.com |

| 80/20 (w/w) Alcohol/Water (acidic) | Hydrolysis was complete within 20 minutes. | 20 minutes (for hydrolysis) | bohrium.com |

| Pure Water (unmodified pH) | Immediate hydrolysis followed by self-condensation. | 1 hour | bohrium.com |

| Pure Water (acidic) | Very fast hydrolysis, but slower condensation. | 9 hours | bohrium.com |

Data is for 3-(2-amino-ethylamino)propyl-trimethoxysilane (DAMS) and is illustrative of the general behavior of aminosilanes.

Interfacial Phenomena

Advanced Characterization Methodologies in T Butylaminopropyltrimethoxysilane Research

Spectroscopic Analysis for Chemical Structure and Bonding Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure and chemical bonding of T-Butylaminopropyltrimethoxysilane. These methods probe the interactions of electromagnetic radiation with the material to reveal details about its functional groups, elemental composition, and the chemical environment of its constituent atoms.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, the vibrational modes of chemical bonds can be determined, providing a molecular fingerprint of the compound. In the context of this compound, FTIR is crucial for confirming the presence of its characteristic functional groups and for monitoring its reaction with surfaces.

When this compound is analyzed, the FTIR spectrum exhibits distinct peaks corresponding to its various structural components. The N-H stretching vibrations of the secondary amine group are typically observed in the region of 3300-3500 cm⁻¹. researchgate.net The aliphatic C-H stretching vibrations from the butyl and propyl groups appear in the 2800-3000 cm⁻¹ range. researchgate.net Furthermore, the presence of Si-O-C bonds from the methoxy (B1213986) groups and the Si-O-Si linkages that form upon hydrolysis and condensation are identifiable in the 1000-1100 cm⁻¹ region. researchgate.net The formation of a Si-N bond, which can occur under certain reaction conditions, would present a stretching mode around 860 cm⁻¹. researchgate.net

Table 1: Characteristic FTIR Absorption Bands for this compound and its Reaction Products

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amine) | Stretching | 3300 - 3500 |

| C-H (Alkyl) | Stretching | 2850 - 2960 |

| Si-O-C (Alkoxysilane) | Stretching | 1080 - 1190 |

| Si-O-Si (Siloxane) | Asymmetric Stretching | 1000 - 1100 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Silicon Environments and Surface Coverage Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a highly effective technique for probing the local chemical environment of specific nuclei, such as ¹H, ¹³C, and ²⁹Si. For organosilanes like this compound, ²⁹Si NMR is particularly valuable for characterizing the silicon-oxygen backbone and its bonding to a surface. uni-muenchen.de

The chemical shift in a ²⁹Si NMR spectrum provides detailed information about the coordination of the silicon atom. Different silicon environments, denoted as T (trifunctional) and Q (quaternary), can be distinguished. For instance, a silicon atom in the this compound molecule that has reacted with a surface and formed one siloxane bond (T¹) will have a different chemical shift compared to one that has formed two (T²) or three (T³) siloxane bonds. researchgate.net This allows for a quantitative assessment of the degree of cross-linking and the nature of the silane's attachment to a substrate. uni-muenchen.de

Furthermore, by integrating the signals corresponding to different silicon species, NMR can be used to estimate the surface coverage of the silane (B1218182) on a material. uni-muenchen.de The relative intensities of the signals from the silane and the underlying substrate (if it contains silicon) can provide a measure of the density of the deposited silane layer.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition and chemical states of the elements within the top 1 to 10 nanometers of a material's surface. wikipedia.orgthermofisher.com This makes it an ideal tool for analyzing surfaces modified with this compound. nih.gov

An XPS analysis of a surface treated with this silane would reveal the presence of silicon (Si), carbon (C), nitrogen (N), and oxygen (O). researchgate.net High-resolution scans of the individual elemental peaks can provide insight into the chemical bonding. For example, the binding energy of the Si 2p peak can differentiate between the silicon in the unreacted alkoxysilane and the silicon in the polymerized siloxane network. researchgate.net Similarly, the N 1s spectrum can confirm the presence of the amine functionality and its potential involvement in interactions with the surface or other molecules. researchgate.net The quantitative data from XPS, which provides the atomic concentration of each element, is crucial for determining the thickness and homogeneity of the silane layer. researchgate.net

Table 2: Typical Binding Energies for Elements in this compound

| Element | XPS Core Level | Typical Binding Energy (eV) | Inferred Chemical State |

|---|---|---|---|

| Si | 2p | ~102-103 | Si-O |

| C | 1s | ~285-286 | C-C, C-H, C-N |

| N | 1s | ~400-402 | C-N-H |

Surface Enhanced Raman Scattering (SERS) for Molecular Detection and Interaction Studies

Surface-Enhanced Raman Scattering (SERS) is a technique that dramatically enhances the Raman scattering signal of molecules adsorbed on or near nanostructured metal surfaces. wikipedia.orgillinois.edu This enhancement, which can be several orders of magnitude, allows for the detection and identification of molecules at very low concentrations, even down to the single-molecule level. wikipedia.org

In the context of this compound research, SERS can be employed to study the adsorption and interaction of the silane molecules on a SERS-active substrate (e.g., roughened silver or gold surfaces). irdg.org The technique provides a detailed vibrational fingerprint of the molecule, similar to FTIR, but with much higher sensitivity. nih.gov This allows for the investigation of molecular orientation and conformation upon surface binding. The SERS effect is highly distance-dependent, making it particularly useful for probing the interactions at the immediate interface between the silane and the surface. ntno.org

The enhancement in SERS arises from two primary mechanisms: electromagnetic enhancement, which is due to the excitation of localized surface plasmons on the metal nanostructures, and chemical enhancement, which involves charge-transfer interactions between the molecule and the metal surface. wikipedia.orgyoutube.com

Microscopic and Topographical Characterization

Understanding the physical structure and surface morphology of materials treated with this compound is as important as knowing their chemical composition. Microscopic techniques provide this crucial information at the nanoscale.

Atomic Force Microscopy (AFM) for Surface Topography and Nanoscale Friction Mapping

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional topographical images of a surface with nanoscale resolution. researchgate.netnih.gov It works by scanning a sharp tip at the end of a flexible cantilever over the sample surface. The deflections of the cantilever due to the forces between the tip and the surface are measured and used to create the image.

For surfaces modified with this compound, AFM can be used to visualize the morphology of the silane film. nih.gov This includes assessing the uniformity of the coating, identifying the presence of aggregates or domains, and measuring the surface roughness. Such information is critical for understanding how the silane treatment affects the physical properties of the substrate.

In addition to imaging topography, AFM can be operated in lateral force mode to map the nanoscale friction of a surface. nih.gov By measuring the twisting of the cantilever as the tip is scanned across the sample, a map of the frictional forces can be generated. arxiv.org This is particularly relevant for applications where the tribological properties of the surface are important. The frictional characteristics of a this compound-coated surface can be significantly different from the uncoated substrate, and AFM provides a means to quantify these changes at the nanoscale. nih.gov

High-Resolution Transmission Electron Microscopy (HRTEM) for Nanoparticle Morphology and Distribution

High-Resolution Transmission Electron Microscopy (HRTEM) is an indispensable tool for visualizing the morphology and distribution of nanoparticles at the atomic scale. nih.govmdpi.com In the context of materials modified with this compound, HRTEM provides critical insights into how the silane influences the structure and arrangement of nanoparticles on a substrate.

Transmission electron microscopy (TEM) in general allows for the detailed visualization of the interior of a sample by transmitting a beam of electrons through a thin specimen. nih.gov This technique can provide unequivocal information on how nanoparticles are internalized by cells and their spatial relationship with cellular components. nih.gov HRTEM, a high-resolution variant of TEM, is particularly effective for characterizing the size, shape, and crystal structure of nanoparticles. mdpi.comresearchgate.net It can even reveal atomic-scale defects such as stacking faults within the nanoparticles. mdpi.com

When this compound is used to functionalize surfaces or nanoparticles, HRTEM can be employed to assess the uniformity of the resulting nanoparticle dispersion. For instance, in studies involving metallic nanoparticles supported on a substrate, HRTEM images can reveal the average particle size and how it changes with varying concentrations of the precursor material. researchgate.net Elemental mapping, often used in conjunction with HRTEM, can confirm the distribution of the elements from the silane, such as silicon, in relation to the nanoparticles. researchgate.net

The data derived from HRTEM images, such as particle size distribution, is often presented in histograms to provide a quantitative overview of the nanoparticle morphology.

| Parameter | Description |

| Imaging Mode | High-Resolution Transmission Electron Microscopy (HRTEM) |

| Information Obtained | Nanoparticle size, shape, crystal structure, and distribution. mdpi.comresearchgate.net |

| Key Application | Assessing the influence of this compound on nanoparticle morphology and dispersion. |

| Data Analysis | Particle size distribution histograms, elemental mapping. researchgate.net |

Thermal Analysis Techniques

Thermal analysis techniques are crucial for evaluating the behavior of materials as a function of temperature. mdpi.com For materials incorporating this compound, these methods provide vital information on thermal stability and thermomechanical properties.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is a fundamental technique used to measure the thermal stability of materials by monitoring changes in mass as a function of temperature. mdpi.comsemanticscholar.org A TGA instrument heats a sample at a controlled rate in a specific atmosphere (e.g., nitrogen or air) and continuously records its weight. researchgate.net Weight loss events correspond to processes like decomposition, evaporation, or desorption. tainstruments.com

The results from a TGA experiment are typically plotted as a thermogram, showing the percentage of weight loss versus temperature. The derivative of this curve (DTG) shows the rate of weight loss and helps to identify the temperatures at which the most significant degradation events occur.

| Parameter | Description |

| Technique | Thermogravimetric Analysis (TGA) |

| Measurement | Change in mass as a function of temperature. semanticscholar.org |

| Key Parameters Determined | Onset of decomposition (Tons), Temperature of maximum degradation (TD). researchgate.net |

| Application | Assessing the thermal stability of this compound-modified materials. researchgate.net |

| Atmosphere | Typically nitrogen or air. researchgate.net |

Dynamic Mechanical Analysis (DMA) for Thermomechanical Response

Dynamic Mechanical Analysis (DMA) is a powerful technique for characterizing the mechanical properties of materials as a function of temperature, time, and frequency. It provides insights into the viscoelastic behavior of materials, including properties like the glass transition temperature (Tg). nih.gov

DMA results are typically presented as curves of storage modulus (E'), loss modulus (E''), and tan delta (the ratio of loss modulus to storage modulus) as a function of temperature. The peak of the tan delta curve is often used to determine the glass transition temperature.

| Parameter | Description |

| Technique | Dynamic Mechanical Analysis (DMA) |

| Measurement | Viscoelastic properties (storage modulus, loss modulus, tan delta) as a function of temperature. |

| Key Parameter Determined | Glass transition temperature (Tg). nih.gov |

| Application | Evaluating the effect of this compound on the thermomechanical behavior of polymers. |

Surface Wettability and Energy Measurements (e.g., Water Contact Angle)

The wettability of a surface, which describes how a liquid spreads across it, is a critical property in many applications. It is commonly quantified by measuring the water contact angle. nih.gov A high contact angle (>90°) indicates a hydrophobic surface, while a low contact angle (<90°) signifies a hydrophilic surface. cmeri.res.in

This compound is often used to modify surfaces to alter their wettability. The water contact angle measurement is a straightforward yet powerful method to assess the effectiveness of this modification. The amine and alkyl groups in this compound can be oriented to create either hydrophilic or hydrophobic surfaces, respectively.

The critical surface tension of a solid is another important parameter related to wettability and can be determined by plotting the cosine of the contact angles of various liquids against their surface tensions (a Zisman plot). gelest.comzbw.eu This value provides a more comprehensive understanding of the surface's wetting behavior with a range of liquids. gelest.com Surfaces with low critical surface tension are generally hydrophobic. gelest.com

| Parameter | Description |

| Technique | Water Contact Angle Measurement |

| Measurement | The angle between a liquid droplet and the surface it rests on. cmeri.res.in |

| Key Indicator | Surface hydrophobicity or hydrophilicity. cmeri.res.in |

| Application | Assessing the change in surface properties after modification with this compound. |

| Related Concept | Critical Surface Tension, determined via Zisman plot. gelest.comzbw.eu |

Adsorption Isotherm Analysis for Gas Uptake Capacity and Efficiency

Adsorption isotherms describe the relationship between the amount of a substance adsorbed onto a surface and its pressure or concentration at a constant temperature. microtrac.com This analysis is crucial for characterizing porous materials and their capacity for gas uptake. researchgate.net

When this compound is used to functionalize porous materials, such as zeolites or metal-organic frameworks, adsorption isotherm analysis can reveal how this modification affects the material's gas adsorption properties. The IUPAC classifies adsorption isotherms into several types, with the shape of the isotherm providing information about the pore structure and the nature of the adsorbent-adsorbate interactions. microtrac.comresearchgate.net

For example, a Type I isotherm is characteristic of microporous materials, showing a steep initial uptake at low relative pressures. researchgate.net A Type IV isotherm, often with a hysteresis loop, is indicative of mesoporous materials. researchgate.net By analyzing the adsorption and desorption branches of the isotherm, information about the pore size distribution and pore volume can be obtained. youtube.comyoutube.com The Brunauer-Emmett-Teller (BET) method is commonly applied to the adsorption data to calculate the specific surface area of the material. youtube.com Changes in the isotherm shape, surface area, and pore volume after modification with this compound can indicate how the silane molecules have coated the pore surfaces or altered the pore structure.

| Isotherm Type | Typical Material | Key Characteristics |

| Type I | Microporous (e.g., Zeolites) | Steep uptake at low relative pressure, followed by a plateau. researchgate.net |

| Type II | Non-porous or macroporous | Gradual uptake, no plateau at high relative pressure. |

| Type IV | Mesoporous (e.g., Mesoporous Silica) | Initial monolayer-multilayer adsorption, followed by capillary condensation within pores, often with a hysteresis loop. researchgate.net |

| Type V | Microporous/Mesoporous with weak interactions | Similar to Type IV but with a weak adsorbent-adsorbate interaction. |

Theoretical and Computational Investigations

Molecular Modeling of Silane-Substrate Interactions

No specific molecular modeling studies, such as Density Functional Theory (DFT) calculations or other quantum chemical methods, focused on the interaction of T-Butylaminopropyltrimethoxysilane with various substrates (e.g., silica (B1680970), metal oxides) were found in the reviewed literature. Such studies would be invaluable for understanding the fundamental binding energies, bond formation mechanisms, and the influence of the t-butyl group on surface adsorption and orientation.

Computational Simulations of Interfacial Architectures and Dynamics

There is a lack of published molecular dynamics (MD) simulations investigating the interfacial architecture and dynamics of this compound. These simulations are crucial for elucidating how the silane (B1218182) molecules arrange themselves on a substrate surface, the structure of the resulting silane layer, and the dynamics of these molecules at the interface with a polymer matrix. Comparative studies with less bulky aminosilanes would be particularly insightful.

Predictive Modeling of Material Performance Based on Molecular Design

No research was identified that employs computational models to predict the performance of composite materials based on the molecular design of this compound. Such predictive modeling, often leveraging machine learning or other advanced statistical methods, would connect the molecular-level properties of the silane to macroscopic material properties like adhesion strength, durability, and environmental resistance.

Challenges and Future Research Directions

Addressing Limitations in Silane (B1218182) Reactivity for Nanoscale Features and Complex Substrates

The effective application of aminosilanes like T-Butylaminopropyltrimethoxysilane for modifying surfaces with nanoscale features or complex topographies presents significant challenges. The reactivity of the silane is influenced by steric effects and the nature of the substrate, which can lead to incomplete or non-uniform surface coverage.

One major issue is the tendency of alkoxysilanes to polymerize in the presence of water, which can lead to the formation of aggregates and multilayers rather than a uniform monolayer. wiley.com This process is difficult to control, especially with highly reactive aminosilanes where the amine group can catalyze hydrolysis. arxiv.org For this compound, the bulky t-butyl group on the amine could introduce steric hindrance, potentially influencing its interaction with surface sites, especially within confined nanoscale geometries. Research has shown that the structure of the silane molecule, including the number of bonding sites, affects the polymerization process and the resulting layer thickness. wiley.com

Furthermore, the type of substrate and its surface chemistry play a critical role. While silanes readily react with hydroxyl-rich surfaces like silica (B1680970), their reaction with other materials, such as certain metals or polymers, can be less efficient. researchgate.net Incomplete reactions can leave sites on the substrate unmodified, compromising the performance of the functionalized surface. researchgate.net Future research must focus on optimizing reaction conditions and potentially designing silane precursors that offer better control over surface reactions on these challenging substrates. rsc.org This includes exploring alternative deposition methods and precursor designs to ensure uniform and complete functionalization at the nanoscale. researchgate.netrsc.org

Strategies for Enhancing Hydrolytic Stability of Formed Bonds

A significant challenge for aminosilane-functionalized surfaces, particularly in aqueous environments, is the hydrolytic instability of the siloxane bonds (Si-O-Si) that link the silane to the substrate and to other silane molecules. nih.govmtholyoke.edu The amine functionality in 3-aminopropylsilanes is known to catalyze the hydrolysis of these bonds, leading to the gradual loss of the silane layer from the surface. nih.govmtholyoke.edunih.gov This degradation is a critical issue for the long-term performance of devices and materials that rely on these coatings. nih.gov

Several strategies are being investigated to improve the durability of these bonds:

Structural Modification of the Silane: Research has shown that the structure of the aminosilane (B1250345) is a key factor in its stability. acs.org Layers derived from 3-aminopropylalkoxysilanes often undergo extensive degradation because the primary amine can form a stable five-membered cyclic intermediate that facilitates hydrolysis. nih.govmtholyoke.edunih.gov One successful strategy to mitigate this is to increase the length of the alkyl chain separating the amine group from the silicon atom. nih.govnih.govacs.org For example, N-(6-aminohexyl)aminomethyltriethoxysilane (AHAMTES) forms more stable layers because the longer linker makes this intramolecular catalysis less likely. nih.govacs.org

Control of Reaction Conditions: The conditions used for deposition significantly impact the stability of the resulting layer. acs.org Silanization performed in an anhydrous solvent like toluene (B28343) at elevated temperatures produces denser and more hydrolytically stable films compared to vapor-phase deposition or room temperature reactions. nih.govacs.org A post-deposition curing step at elevated temperatures (e.g., 110 °C) is also crucial to promote the condensation of silanol (B1196071) groups, forming a more robust cross-linked siloxane network. nih.govnih.gov

Use of Dipodal Silanes: Dipodal silanes, which have two silicon atoms per molecule, offer enhanced resistance to hydrolysis compared to conventional monosilanes because they can form multiple covalent bonds with the surface. researchgate.net

Advancements in Scalable and Controlled Deposition Techniques

The method of depositing this compound onto a substrate is critical for achieving uniform, reproducible, and high-quality functional layers. While traditional solution-phase deposition is widely used, it often suffers from drawbacks like aggregate formation and poor reproducibility due to the high reactivity of aminosilanes and sensitivity to water content. wiley.comarxiv.orgnih.gov This has driven research into more advanced and scalable techniques.

Chemical Vapor Deposition (CVD) has emerged as a superior alternative for creating high-quality aminosilane monolayers. arxiv.org In a typical CVD process, the substrate is placed in a low-pressure chamber and exposed to the silane in its vapor phase at an elevated temperature. nih.govacs.org This method offers several advantages over solution-based protocols:

Reduced Aggregation: By eliminating the solvent, CVD minimizes the premature polymerization of silane molecules in solution, leading to smoother films with fewer aggregates. arxiv.orgbitalux.eu

Improved Control and Reproducibility: CVD allows for precise control over deposition parameters like temperature, pressure, and time, resulting in highly reproducible film thickness and surface coverage. arxiv.orgnih.gov

Solvent-Free Process: The elimination of organic solvents makes CVD a more environmentally friendly and industrially viable approach. bitalux.eu

Studies comparing deposition methods have shown that vapor-deposited aminosilane films are extremely smooth, with surface roughness values comparable to the original clean substrate. nih.gov Techniques such as using a patterned mask during CVD can also enable micropatterning of the aminosilane layer, creating spatially defined regions of surface functionality. arxiv.org These controlled deposition methods are essential for manufacturing advanced devices where the quality and uniformity of the surface coating are paramount. nih.gov

Development of Novel and Multifunctional Silane Systems

Research is actively moving beyond simple monosilanes to develop novel and multifunctional silane systems that offer enhanced performance and new capabilities. These advanced systems are designed to provide superior adhesion, stability, and tailored surface properties. ecopowerchem.comcfmats.com

Examples of such developments include:

Diamine and Polyamine Silanes: Silanes incorporating multiple amine groups, such as N-(2-aminoethyl)-3-aminopropyltrimethoxysilane, can offer different reactivity and surface properties compared to monoamine silanes. dakenchem.com The presence of both primary and secondary amines provides multiple reactive sites for crosslinking or further functionalization. dakenchem.com

Silane Polymers and Oligomers: Instead of monomeric silanes, pre-polymerized oligomeric silanes can be used for surface modification. These can form more robust and weather-resistant bonds to substrates. ecopowerchem.com Catalytic methods for the direct dehydrocoupling of amines and silanes are being developed as a sustainable route to produce these oligomers and polymers. rsc.org

Epoxy-Compatible and Water-Borne Silanes: To improve compatibility with specific polymer systems and address environmental concerns, new silanes are being designed. Epoxy-compatible silanes enhance adhesion in epoxy-based composites and adhesives, while water-borne silane systems reduce the use of volatile organic compounds (VOCs). dakenchem.com

These multifunctional silanes act as advanced adhesion promoters and crosslinking agents, improving the mechanical and chemical resistance of coatings, adhesives, and composite materials. ecopowerchem.comcfmats.com The development of such systems is crucial for creating next-generation materials with tailored performance characteristics.

Integration of this compound in Emerging Technologies

The unique properties of aminosilanes position them as critical components in a variety of emerging technologies. While specific documented applications for this compound are not widespread in public literature, its chemical structure as a secondary aminofunctional trialkoxy silane suggests its potential use in fields where adhesion, surface modification, and chemical coupling are required. sinosil.comgelest.com

Potential areas for integration include:

Microelectronics: Aminosilanes are widely used in the microelectronics industry. entegris.com They can function as adhesion promoters between the silicon substrate and photoresists, or as precursors for the chemical vapor deposition (CVD) of silicon nitride (SiNₓ) thin films, which are used as dielectric layers and passivation coatings. researchgate.netentegris.com The defined structure of this compound could be beneficial in creating highly uniform and stable surface layers required for advanced semiconductor devices.

Medical Devices and Diagnostics: Functionalized surfaces are essential for medical implants, biosensors, and diagnostic platforms. gelest.com Aminosilanes are used to create biocompatible coatings and to immobilize biomolecules like DNA, antibodies, or enzymes onto a substrate. wiley.comnih.gov The secondary amine in this compound could be used as a reactive handle for covalently attaching such molecules.

Advanced Composites and Adhesives: As a coupling agent, this compound can enhance the bond between inorganic fillers (like glass or silica) and organic polymer matrices in high-performance composites and adhesives. sinosil.com It can also be used in moisture-curable systems, where it reacts with isocyanate resins. gelest.com

Future research will likely involve exploring the specific performance benefits that the t-butyl group might confer in these applications, such as improved thermal stability or specific reactivity, thereby carving out a niche for this compound in the landscape of advanced materials.

Conclusion

Summary of Key Academic Contributions and Research Advancements

Research on T-Butylaminopropyltrimethoxysilane has led to significant advancements in materials science. Its development as a coupling agent has enabled the creation of high-performance composites with improved durability and functionality. Studies on its role in surface modification have opened up new possibilities for creating advanced coatings and adhesives. Furthermore, its application in nanotechnology has paved the way for the development of novel nanocomposites with tailored properties.

Prospective Outlook for this compound in Materials Research and Innovation

The future for this compound in materials research looks promising. Its unique combination of properties will continue to drive innovation in areas such as advanced composites, smart coatings, and biomedical devices. As researchers continue to explore its potential, new applications are likely to emerge, further solidifying its importance in the field of materials science.

Q & A

Q. How can researchers reconcile discrepancies in reported silane hydrolysis rates across studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.